molecular formula C10H13NO2 B8645706 2-(2,6-Dimethylphenoxy)acetamide

2-(2,6-Dimethylphenoxy)acetamide

Cat. No.: B8645706
M. Wt: 179.22 g/mol
InChI Key: XWFCGHJSTUKWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylphenoxy)acetamide represents a versatile chemical scaffold of significant interest in modern medicinal chemistry and neuroscience research. Compounds featuring this core structure have been extensively investigated for their central nervous system (CNS) activity. Scientific studies on closely related derivatives have demonstrated potent anticonvulsant properties in established animal models. One prominent derivative, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, exhibited a notable protective effect in the maximal electroshock (MES) test in mice, with an ED50 of 42.97 mg/kg, and raised the seizure threshold in focal seizure models . The mechanism of action for these active compounds is attributed to the dual inhibition of voltage-gated sodium channels and the enhancement of GABAergic effects, a profile that is valuable for researching neurological pathways . Beyond neuroscience, the broader class of phenoxy acetamide derivatives displays a diverse spectrum of pharmacological activities, serving as key intermediates in developing potential anti-cancer agents and inhibitors of enzymes like butyrylcholinesterase, a target in Alzheimer's disease research . Provided for Research Use Only, this compound is a valuable building block for chemists designing and synthesizing novel bioactive molecules and for pharmacologists studying mechanisms of action related to ion channel modulation.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

XWFCGHJSTUKWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and chemical behavior of acetamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Applications References
2-(2,6-Dimethylphenoxy)acetamide Phenoxy (2,6-dimethyl) ~208.27* Intermediate in lopinavir synthesis Antiretroviral drug production
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide Two Cl on acetamide + 2,6-dimethylphenyl 232.11 Enhanced electrophilicity Herbicide precursor
2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl substitution 334.39 Potential sulfonamide bioactivity Antimicrobial/anti-inflammatory
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity K) Diethylamino group 234.34 pKa 7.93; local anesthetic analog Pharmaceutical impurity analysis
2-Cyano-N-(2,6-dimethylphenyl)acetamide Cyano (-CN) substitution 188.23 High reactivity Synthetic intermediate
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Piperazine ring substitution 261.36 CNS-targeting potential Neuropharmacological research

*Calculated based on molecular formula C₁₁H₁₃NO₂.

Pharmacological and Functional Differences

Anticonvulsant Activity

Aroxyacetamides with electron-donating groups (e.g., methyl, methoxy) exhibit significant anticonvulsant activity. For example, 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (Table 1) showed 100% protection in maximal electroshock (MES) assays in mice at 100 mg/kg, comparable to phenytoin .

Local Anesthetic Analogues

Compounds such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity K) exhibit structural mimicry of lidocaine, a sodium channel blocker. The pKa (7.93) of this compound suggests favorable membrane permeability, aligning with anesthetic mechanisms .

Agrochemical Derivatives

Chlorinated analogues like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) are widely used as herbicides. The chloro and methoxymethyl groups enhance lipophilicity, enabling plant membrane penetration .

Crystallographic and Stability Insights

Single-crystal X-ray studies of N-(2,6-dimethylphenyl)-2-methylacetamide (26DMPMA) reveal intermolecular N–H⋯O hydrogen bonding, which stabilizes the crystal lattice and influences solubility . Modifications such as chloro or cyano groups alter bond lengths and packing efficiency, impacting shelf stability and formulation .

Preparation Methods

Alkaline Hydrolysis of Chloroacetic Acid

The most widely reported method involves reacting 2,6-dimethylphenol with chloroacetic acid under alkaline conditions.

Procedure :

  • Reagents : 2,6-Dimethylphenol, chloroacetic acid, sodium hydroxide (NaOH).

  • Conditions :

    • Molar ratio of 2,6-dimethylphenol to NaOH: 0.5–1.0:1.0.

    • Reaction temperature: 130–150°C.

    • Duration: 1.5–2 hours.

Mechanism :
2,6-Dimethylphenol+ClCH2COOHNaOH2,6-Dimethylphenoxyacetic acid+NaCl+H2O\text{2,6-Dimethylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2,6-Dimethylphenoxyacetic acid} + \text{NaCl} + \text{H}_2\text{O}

Data :

ParameterValueSource
Yield70–73%
Purity (HPLC)95.4%
Optimal Temperature140–145°C

Industrial Adaptation :

  • Large-scale reactors mitigate exothermic risks.

  • Recrystallization in ethanol-water enhances purity.

Conversion to 2-(2,6-Dimethylphenoxy)acetamide

Amination via Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride, followed by reaction with ammonia.

Procedure :

  • Reagents : 2,6-Dimethylphenoxyacetic acid, thionyl chloride (SOCl₂), ammonium hydroxide.

  • Conditions :

    • Acid chloride formation: SOCl₂, 50–55°C, 2 hours.

    • Amination: NH₄OH, room temperature, 1 hour.

Mechanism :
RCOOHSOCl2RCOClNH3RCONH2\text{RCOOH} \xrightarrow{\text{SOCl}_2} \text{RCOCl} \xrightarrow{\text{NH}_3} \text{RCONH}_2

Data :

ParameterValueSource
Acid Chloride Yield85–90%
Acetamide Yield75–82%

Direct Coupling with Ammonium Salts

Alternative one-pot methods avoid isolated acid chloride handling.

Procedure :

  • Reagents : 2,6-Dimethylphenoxyacetic acid, ammonium chloride (NH₄Cl), coupling agents (e.g., EDCI/HOBt).

  • Conditions :

    • Solvent: Dichloromethane or DMF.

    • Temperature: 25°C, 24 hours.

Data :

ParameterValueSource
Yield68–72%
Purity>95%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Acid Chloride RouteHigh yield, puritySOCl₂ handling hazards
Direct CouplingOne-pot, saferLower yield

Industrial Considerations

  • Cost : Chloroacetic acid is cheaper than coupling agents.

  • Waste : Alkaline methods generate NaCl, requiring neutralization.

Emerging Methodologies

Enzymatic Amination

Recent studies explore lipase-catalyzed amidation in non-aqueous media, achieving 65% yield under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields .

Q & A

Basic: What are the key synthetic routes for 2-(2,6-dimethylphenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 2,6-dimethylphenol followed by acylation. For example, reacting 2,6-dimethylphenol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) forms the phenoxyacetic acid intermediate. Subsequent amidation with ammonia or amine sources via coupling agents like TBTU or EDCI in dry DCM yields the acetamide . Optimizing reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents can improve yields. Recrystallization from ethanol or acetonitrile enhances purity .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

The (S)-enantiomer of structurally related compounds shows enhanced binding to serotonin transporters and ion channels due to spatial compatibility with chiral protein pockets . Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution using lipases can isolate enantiomers. X-ray crystallography (e.g., PDB analysis) confirms absolute configuration and correlates it with activity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenoxy groups). FT-IR identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 208.1334). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and packing interactions .

Advanced: What in vivo models are suitable for evaluating neuroprotective effects of this compound?

Use rodent neuropathic pain models (e.g., chronic constriction injury) to assess analgesic efficacy. Administer doses ranging from 10–50 mg/kg (oral or intraperitoneal) and measure mechanical allodynia via von Frey filaments. Pair with microdialysis to monitor neurotransmitter levels (e.g., serotonin) in the CNS. Include toxicity assays (e.g., liver enzyme profiles) to confirm safety margins .

Basic: What safety protocols are essential for handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of phenolic vapors. Store the compound at –20°C in airtight containers with desiccants. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Dispose of waste via certified chemical disposal services .

Advanced: How can SAR studies improve metabolic stability of derivatives?

Modify the acetamide side chain to reduce first-pass metabolism. Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to block cytochrome P450 oxidation. Replace the methyl groups with deuterium (deuterated analogs) to slow metabolic degradation. Use in vitro microsomal assays (human liver microsomes) to quantify half-life improvements. Pair with molecular docking to predict binding affinity changes .

Advanced: How does this compound interact with cardiac ion channels, and what assays validate specificity?

The compound may inhibit voltage-gated sodium channels (Nav1.5), similar to lidocaine. Use patch-clamp electrophysiology on HEK293 cells expressing SCN5A to measure IC₅₀ values. Compare with mexiletine (a known Nav blocker) to assess selectivity. Screen for off-target effects on potassium (hERG) and calcium channels (Cav1.2) using fluorescent dye-based assays .

Basic: What solvents and catalysts are optimal for synthesizing derivatives?

Dry DCM or THF minimizes side reactions during amide coupling. Use triethylamine or DIPEA as bases to neutralize HCl byproducts. For stereoselective synthesis, chiral catalysts like (R)-BINAP with palladium achieve enantiomeric excess >90%. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

ADMET Predictor™ or SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations (GROMACS) model binding to serum albumin to predict plasma half-life. Validate with in vivo PK studies in rats, measuring AUC and Cₘₐₓ after oral administration .

Basic: How to resolve contradictions in reported biological activity data?

Replicate assays under standardized conditions (e.g., cell line: SH-SY5Y for neuroprotection). Control for batch-to-batch compound purity via HPLC (>98%). Use meta-analysis to compare IC₅₀ values across studies, adjusting for variables like serum concentration in cell culture. Cross-validate with orthogonal assays (e.g., ELISA for cytokine levels) .

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